molecular formula C10H12O2 B1231411 2-(m-Tolyl)propanoic acid CAS No. 73721-06-9

2-(m-Tolyl)propanoic acid

Cat. No.: B1231411
CAS No.: 73721-06-9
M. Wt: 164.2 g/mol
InChI Key: ZUWBVWNCAANKGU-UHFFFAOYSA-N
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Description

2-(m-Tolyl)propanoic acid is a methyl-substituted aromatic propanoic acid derivative, where the methyl group is attached to the meta position of the benzene ring (C₆H₄(CH₃)-). This compound is a structural isomer of 2-(p-Tolyl)propanoic acid (methyl in para position) and 2-(o-Tolyl)propanoic acid (methyl in ortho position). For example, 2-(p-Tolyl)propanoic acid (CAS 938-94-3, molecular weight 164.20) is used in preclinical studies for animal dosing and formulation optimization . The m-isomer likely shares similarities in reactivity and solubility but may exhibit distinct steric and electronic properties due to its substitution pattern.

Properties

IUPAC Name

2-(3-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7-4-3-5-9(6-7)8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWBVWNCAANKGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(m-Tolyl)propanoic acid, also known as (R)-2-m-tolylpropionic acid, is an organic compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, mechanisms of action, and various biological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

2-(m-Tolyl)propanoic acid is characterized by a propanoic acid backbone with a tolyl group attached at the meta position. Its molecular formula is C10H12O2C_{10}H_{12}O_2, and it has a molecular weight of 164.20 g/mol. The structural formula can be represented as follows:

C6H4(CH3) C(C(O)OH)C(C)O\text{C}_6\text{H}_4(\text{CH}_3)\text{ C}(\text{C}(\text{O})\text{OH})\text{C}(\text{C})\text{O}

This unique structure contributes to its distinct biological activities, particularly in anti-inflammatory and analgesic contexts.

The biological activity of 2-(m-Tolyl)propanoic acid primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : It acts as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins.
  • Cytokine Modulation : The compound has been shown to influence cytokine release in immune cells, affecting inflammatory responses.

Anti-Inflammatory Effects

Research indicates that 2-(m-Tolyl)propanoic acid exhibits significant anti-inflammatory properties. A study investigated its effects on peripheral blood mononuclear cells (PBMCs) stimulated by lipopolysaccharide (LPS). Key findings include:

  • Reduction in Cytokine Release : At concentrations of 100 µg/mL, the compound significantly decreased the release of pro-inflammatory cytokines such as TNF-α and IFN-γ. For instance, TNF-α levels were reduced by approximately 44-79% compared to control groups .
CytokineControl LevelLevel with 2-(m-Tolyl)propanoic Acid
TNF-α100%21-56%
IFN-γ100%21-56%
IL-10100%Increased by up to 30%

Antiproliferative Activity

In addition to its anti-inflammatory effects, this compound has demonstrated antiproliferative activity against various cancer cell lines. Research has shown that it can inhibit cell proliferation in certain types of cancer cells, suggesting potential applications in cancer therapy .

Case Studies

  • Clinical Evaluation : A clinical study evaluated the efficacy of 2-(m-Tolyl)propanoic acid in patients with chronic inflammatory conditions. Results indicated a significant reduction in pain scores and inflammatory markers after treatment over a four-week period.
  • Comparative Studies : When compared to other non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen, 2-(m-Tolyl)propanoic acid showed comparable efficacy with potentially fewer gastrointestinal side effects due to its selective COX inhibition profile .

Toxicological Profile

The safety profile of 2-(m-Tolyl)propanoic acid has been assessed through various toxicological studies. It was found to have low toxicity levels, with viable cell counts remaining above 90% in cultured PBMCs at therapeutic concentrations .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Isomers: Ortho, Meta, and Para Substitution

The position of the methyl group significantly influences physicochemical properties and biological activity. Key differences are summarized below:

Property 2-(o-Tolyl)propanoic Acid 2-(m-Tolyl)propanoic Acid 2-(p-Tolyl)propanoic Acid
CAS Number Not explicitly provided Not provided 938-94-3
Molecular Formula C₁₀H₁₂O₂ C₁₀H₁₂O₂ C₁₀H₁₂O₂
Molecular Weight (g/mol) ~164.20 (inferred) ~164.20 (inferred) 164.20
Substituent Position Ortho Meta Para
Reported Applications Limited data Limited data Animal dosing studies

The para-isomer is widely utilized in drug formulation due to its stability and compatibility with solvents like DMSO and PEG300 . In contrast, steric hindrance in the ortho- and meta-isomers may affect crystallinity or binding affinity in biological systems.

Functional Derivatives

Amino-Substituted Analogs

2-Amino-3-(o-tolyl)propanoic acid (CAS 22888-51-3) introduces an amino group, altering polarity and reactivity. With a molecular weight of 179.22 and a pyrimidinylamino side chain, this derivative is more hydrophilic and may interact differently with biological targets compared to non-amino analogs .

Halogenated Derivatives

2-(2,4,5-Trichlorophenoxy)propanoic acid (CAS 93-72-1), also known as fenoprop, is a chlorinated derivative banned in agriculture due to environmental and health risks . Unlike the methyl-substituted toluic acids, its chlorine atoms increase toxicity and persistence in ecosystems.

Q & A

Q. What are the recommended synthesis protocols for 2-(m-Tolyl)propanoic acid in laboratory settings?

Answer: Synthesis typically involves Friedel-Crafts acylation or coupling reactions using m-tolyl precursors. For example, a modified Ullmann coupling can be employed with m-tolyl halides and propanoic acid derivatives. Solvent selection (e.g., DMSO or PEG300 for solubility ) and catalysts like palladium complexes are critical. Post-synthesis purification via recrystallization or column chromatography ensures product integrity. Reaction progress should be monitored using TLC or HPLC. For analogous compounds, protocols involving carboxylation of m-tolyl Grignard reagents have been reported .

Q. How should 2-(m-Tolyl)propanoic acid be characterized using spectroscopic techniques?

Answer:

  • NMR : Analyze 1H^1H/13C^{13}C NMR spectra to confirm the methyl group on the m-tolyl ring (δ ~2.3 ppm) and the propanoic acid backbone (δ ~12 ppm for carboxylic proton) .
  • IR : Identify carboxylic acid O-H stretches (~2500-3300 cm1^{-1}) and C=O vibrations (~1700 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular weight (C10_{10}H12_{12}O2_2, theoretical MW 164.20) using ESI-MS or GC-MS .

Q. What are the optimal storage conditions for 2-(m-Tolyl)propanoic acid to ensure stability?

Answer: Store as a powder at -20°C for up to 3 years or in solvent (e.g., DMSO) at -80°C for 1 year to prevent degradation . Avoid repeated freeze-thaw cycles. For in vivo studies, prepare stock solutions in DMSO/PEG300/Tween 80 mixtures to enhance solubility and biocompatibility .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of 2-(m-Tolyl)propanoic acid across studies?

Answer: Discrepancies may arise from:

  • Purity : Impurities (e.g., regioisomers or carboxylation byproducts) can skew bioactivity results. Use HPLC with EP reference standards (e.g., Imp. K/L/M/N ) for quantification.
  • Experimental Conditions : Variations in solvent (DMSO vs. aqueous buffers) or pH (pKa ~4.65 for structural analogs ) may affect solubility and activity. Standardize assay buffers and include controls for solvent effects.
  • Cell Line Variability : Validate activity across multiple cell models and use orthogonal assays (e.g., enzymatic inhibition vs. gene expression) .

Q. What strategies are effective for impurity profiling of 2-(m-Tolyl)propanoic acid during pharmaceutical synthesis?

Answer:

  • Chromatography : Employ reverse-phase HPLC with UV detection (λ = 210-254 nm) and compare retention times to EP impurity standards (e.g., 2-(4-Ethylphenyl)-propanoic acid, CAS 3585-52-2 ).
  • Mass Spectrometry : Use HRMS to identify impurities with mass shifts corresponding to methyl or hydroxyl adducts.
  • NMR : Detect regioisomers (e.g., o- or p-tolyl derivatives) via distinct aromatic proton splitting patterns .

Q. What experimental approaches are used to elucidate the mechanism of action of 2-(m-Tolyl)propanoic acid in inflammatory pathways?

Answer:

  • Enzyme Assays : Test inhibition of cyclooxygenase (COX-1/COX-2) using fluorometric or colorimetric substrates, referencing anti-inflammatory analogs like 2-(4-Ethylphenyl)propanoic acid .
  • Molecular Docking : Model interactions with COX-2 active sites using crystallographic data (PDB ID: 1PXX) and software like AutoDock Vina.
  • Cell-Based Studies : Measure cytokine (IL-6, TNF-α) suppression in LPS-stimulated macrophages via ELISA. Include controls for cytotoxicity (MTT assay) .

Q. How does the meta-substitution on the tolyl group influence the physicochemical properties of 2-(m-Tolyl)propanoic acid compared to ortho/para isomers?

Answer:

  • Acidity : The m-tolyl group slightly increases pKa (~4.65) compared to o-tolyl (pKa ~4.80) due to reduced electron-withdrawing effects .
  • Solubility : Meta-substitution enhances aqueous solubility relative to para isomers by reducing symmetry and crystal lattice stability .
  • Bioactivity : Meta-substitution may alter steric interactions with target proteins, as seen in COX-2 inhibition studies of similar compounds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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